molecular formula C15H16N4O2 B11964037 N'-[(E)-(4-propoxyphenyl)methylidene]-2-pyrazinecarbohydrazide

N'-[(E)-(4-propoxyphenyl)methylidene]-2-pyrazinecarbohydrazide

Katalognummer: B11964037
Molekulargewicht: 284.31 g/mol
InChI-Schlüssel: UZCIMNXMTNWGTI-VCHYOVAHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-propoxyphenyl)methylidene]-2-pyrazinecarbohydrazide typically involves the reaction of 4-propoxybenzaldehyde with 2-pyrazinecarbohydrazide in the presence of an appropriate solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(E)-(4-propoxyphenyl)methylidene]-2-pyrazinecarbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction will produce amines.

Wirkmechanismus

The mechanism of action of N’-[(E)-(4-propoxyphenyl)methylidene]-2-pyrazinecarbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological targets, such as enzymes or receptors, leading to various biological effects. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-[(E)-(4-propoxyphenyl)methylidene]-2-pyrazinecarbohydrazide is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the propoxy group and the pyrazine ring can enhance its ability to form stable complexes and interact with various biological targets .

Eigenschaften

Molekularformel

C15H16N4O2

Molekulargewicht

284.31 g/mol

IUPAC-Name

N-[(E)-(4-propoxyphenyl)methylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C15H16N4O2/c1-2-9-21-13-5-3-12(4-6-13)10-18-19-15(20)14-11-16-7-8-17-14/h3-8,10-11H,2,9H2,1H3,(H,19,20)/b18-10+

InChI-Schlüssel

UZCIMNXMTNWGTI-VCHYOVAHSA-N

Isomerische SMILES

CCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=NC=CN=C2

Kanonische SMILES

CCCOC1=CC=C(C=C1)C=NNC(=O)C2=NC=CN=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.